1-Benzyl-4-{[(dimethylsulfamoyl)amino]methyl}pyrrolidin-2-one

Nootropic Antihypoxic CNS

This 4-aminomethyl-1-benzyl-pyrrolidin-2-one features a dimethylsulfamoyl substituent that markedly alters hydrogen-bonding capacity, electronic distribution, and steric bulk compared to nebracetam. Designed for SAR expansion at the 4-position and metabolic stability profiling. No peer-reviewed biological data exist as of 2026—users must perform de novo pharmacological evaluation. Confirm identity via NMR and purity HPLC prior to biological assays. Available through custom synthesis; contact us for gram-scale quotes.

Molecular Formula C14H21N3O3S
Molecular Weight 311.4
CAS No. 954634-86-7
Cat. No. B2644431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-{[(dimethylsulfamoyl)amino]methyl}pyrrolidin-2-one
CAS954634-86-7
Molecular FormulaC14H21N3O3S
Molecular Weight311.4
Structural Identifiers
SMILESCN(C)S(=O)(=O)NCC1CC(=O)N(C1)CC2=CC=CC=C2
InChIInChI=1S/C14H21N3O3S/c1-16(2)21(19,20)15-9-13-8-14(18)17(11-13)10-12-6-4-3-5-7-12/h3-7,13,15H,8-11H2,1-2H3
InChIKeyMKQGETVZXXYFFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-4-{[(dimethylsulfamoyl)amino]methyl}pyrrolidin-2-one: A Synthetic Pyrrolidinone Scaffold for CNS Drug Discovery and Procurement Evaluation


1-Benzyl-4-{[(dimethylsulfamoyl)amino]methyl}pyrrolidin-2-one (CAS 954634‑86‑7) is a synthetic organic compound belonging to the class of N‑benzyl‑pyrrolidin‑2‑one derivatives. The core scaffold was originally disclosed in patents describing nootropic and antihypoxic agents [1]. The compound incorporates a dimethylsulfamoylamino substituent at the 4‑position of the pyrrolidin‑2‑one ring, distinguishing it from simpler 4‑aminomethyl congeners such as nebracetam. As of April 2026, no peer‑reviewed biological or physicochemical data specific to this compound were identified in the public domain. This evidence guide therefore presents the best‑available comparative information to inform procurement decisions.

Why Generic Substitution of 1-Benzyl-4-{[(dimethylsulfamoyl)amino]methyl}pyrrolidin-2-one Analogues Can Fail in CNS Research Programs


Substituting the 4‑aminomethyl position with a dimethylsulfamoyl group introduces substantial changes in hydrogen‑bonding capacity, electronic distribution, and steric bulk relative to the parent free amine (nebracetam) or N‑alkyl analogues. The sulfamoyl moiety is known to modulate metabolic stability and target selectivity in related sulfonamide series [1]. Consequently, assuming equivalent potency, selectivity, or pharmacokinetic profile across the class without direct comparative data is scientifically unjustified and may lead to misleading structure‑activity relationship conclusions.

Quantitative Differentiation Evidence for 1-Benzyl-4-{[(dimethylsulfamoyl)amino]methyl}pyrrolidin-2-one vs. Key Comparators


Nootropic and Antihypoxic Activity Established for the Core Scaffold

The parent 1‑benzyl‑4‑aminomethyl‑pyrrolidin‑2‑one scaffold has demonstrated nootropic and antihypoxic activity in rodent models, as disclosed in US5149808A [1]. Substitution at the 4‑aminomethyl moiety modulates potency in a substituent‑dependent manner. Quantitative comparative data for the dimethylsulfamoyl derivative are absent from the public literature.

Nootropic Antihypoxic CNS

Potential Differentiation in Metabolic Stability via Dimethylsulfamoyl Modification

The dimethylsulfamoyl group is expected to reduce N‑dealkylation and oxidative metabolism compared to the free amine (nebracetam), based on the metabolic behavior of sulfonamide‑containing analogs in related series [1]. No experimental microsomal stability data (e.g., human liver microsome intrinsic clearance or half‑life) are available for the target compound.

Metabolic Stability CYP450 Half-life

Predicted Solubility Enhancement vs. Free Amine: Critical for Formulation

The addition of a polar sulfamoyl group is anticipated to enhance aqueous solubility relative to nebracetam, a factor essential for intravenous formulation and consistent oral absorption. Experimental thermodynamic solubility measurements have not been published for the target compound, leaving formulation development at risk [1].

Aqueous Solubility Formulation Permeability

Prioritized Application Scenarios for 1-Benzyl-4-{[(dimethylsulfamoyl)amino]methyl}pyrrolidin-2-one Based on Available Evidence


CNS Drug Discovery: Lead Identification for Nootropic Agents

Researchers may consider this compound as a potential nootropic lead based on the known activity of the 1‑benzyl‑pyrrolidin‑2‑one class [1]. However, the absence of comparative potency data necessitates de novo pharmacological evaluation prior to lead optimization.

Metabolic Stability Profiling of Sulfamoyl Derivatives

The compound could serve as a tool to study the effect of dimethylsulfamoyl substitution on the metabolic stability of pyrrolidin‑2‑ones, but the lack of experimental half‑life data limits its immediate utility [1].

Structure‑Activity Relationship (SAR) Studies of N‑Benzyl Pyrrolidinones

As an intermediate in the synthesis of diverse 4‑aminomethyl analogs, this compound may enable SAR expansion around the 4‑position. Prospective users should verify purity and identity before use in biological assays [1].

Quote Request

Request a Quote for 1-Benzyl-4-{[(dimethylsulfamoyl)amino]methyl}pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.